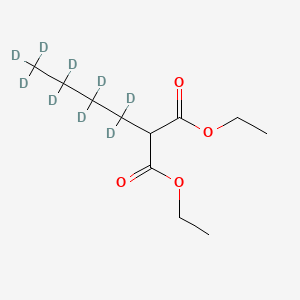

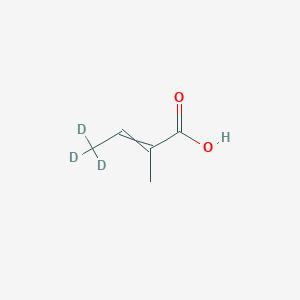

Tiglic Acid-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tiglic Acid-d3 is the stable isomer of angelic acid. It was found as glyceride in croton oil, as butyl ester in the oil of the Roman camomile, and as geranyl tiglate in oil of geranium. Tiglic acid is formed during the charcoaling of maple wood .

Synthesis Analysis

The first coordination compound of copper and tiglic acid named tetrakis(μ-tiglato)bis(tiglic acid)dicopper(II) was synthesized and crystallized from water solution . Another method for industrially preparing tiglic acid involves synthesizing 3-methyl-3-penten-2-one from acetaldehyde and butanone .

Molecular Structure Analysis

The structure of the first coordination compound of copper and tiglic acid was determined and analyzed based on X-ray diffraction measurement . The paddle-wheel coordination system of the investigated compound was compared with other similar copper structures known in the literature .

Chemical Reactions Analysis

Tiglic acid has a double bond between the second and third carbons of the chain. Tiglic acid and angelic acid form a pair of cis-trans isomers . The FT-IR spectrum contains bands corresponding to both tiglic acid and tiglate anion. The vibration modes of carboxylic and carboxylate groups are well distinguishable .

Physical And Chemical Properties Analysis

Tiglic acid is a volatile, crystalline solid with a distinctive, sweet odor . It has a molecular weight of 100.12 and is soluble in DMSO (90 mg/mL) and water (7 mg/mL) . Thermal analysis showed that tiglic acid molecules decompose before tiglate anions .

科学的研究の応用

Tiglic Acid-d3 Scientific Research Applications

Flavoring Agent and Fragrance Additive: Tiglic acid derivatives are used as flavoring agents and fragrance additives in various products. They contribute to the manufacturing of essences for rum, caramel, bread, and fruits, enhancing the sensory experience of these products .

Anti-inflammatory and Antiproliferative Activity: Some derivatives of tiglic acid have shown potential anti-inflammatory and antiproliferative activities, which could be significant in medical research for developing new treatments .

Coordination Chemistry: Tiglic acid has been used to synthesize coordination compounds, such as the copper-tiglic acid compound studied for its structural, spectroscopic, thermal, and magnetic properties. This application is crucial in materials science and could lead to new materials with specific desired properties .

Spectroscopic Analysis: The structural analysis of compounds involving tiglic acid derivatives can be performed using various spectroscopic methods. This is essential in chemical research for understanding molecular structures and interactions .

Thermal Stability Studies: Research involving tiglic acid derivatives includes studying their thermal stability. This is important in determining their suitability for use in different temperature conditions and applications .

Magnetic Property Analysis: Tiglic acid derivatives are analyzed for their magnetic properties, which can be crucial in developing materials for electronics and data storage technologies .

X-ray Diffraction Measurement: The structure of tiglic acid derivatives can be determined using X-ray diffraction measurements, a vital tool in crystallography to understand the crystalline structures of materials .

Data Reduction Techniques: In the study of tiglic acid derivatives, data reduction techniques such as Lorentz and polarization corrections are applied during X-ray diffraction measurements to achieve accurate results .

Safety and Hazards

作用機序

Target of Action

Tiglic Acid-d3 is a labeled isotope of Tiglic Acid . Tiglic acid is a monocarboxylic unsaturated organic acid . It is a volatile and crystallizable substance with a sweet, warm, spicy odor It is known that tiglic acid and its derivatives exhibit potential anti-inflammatory activity, suggesting that it may interact with targets involved in the inflammatory response.

Mode of Action

It is known that tiglic acid can form a dinuclear copper coordination compound, which has been studied for its structural, spectroscopic, thermal, and magnetic properties . This suggests that Tiglic Acid-d3 may interact with its targets through coordination chemistry, leading to changes in their structural and functional properties.

Biochemical Pathways

Tiglic Acid-d3, as an isotope of tiglic acid, is likely involved in similar biochemical pathways. Tiglic acid is found in the pygidial gland defensive fluid of many carabid beetles . It is biosynthesized from isoleucine via 2-methylbutyric acid . An isotope effect was found to operate in the dehydrogenation step of 2-methylbutyric acid to tiglic and ethacrylic acids . Consequently, ethacrylic acid was found to preferentially accumulate the deuterium labeling from [2,3,4,4-2H4]isoleucine during the biosynthetic experiment .

Pharmacokinetics

Given that tiglic acid is a volatile and crystallizable substance , it can be inferred that it may have good absorption and distribution properties. The metabolism and excretion of Tiglic Acid-d3 would likely be similar to that of tiglic acid, but specific studies would be needed to confirm this.

Result of Action

Tiglic acid and its derivatives exhibit potential anti-inflammatory activity, suggesting that Tiglic Acid-d3 may also have anti-inflammatory effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tiglic Acid-d3. For instance, the biosynthesis of tiglic acid in beetles is influenced by the availability of isoleucine Therefore, the availability of isoleucine in the environment could potentially influence the biosynthesis and action of Tiglic Acid-d3

特性

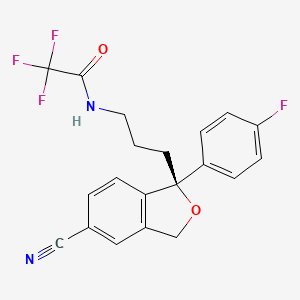

IUPAC Name |

4,4,4-trideuterio-2-methylbut-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3H,1-2H3,(H,6,7)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIERETOOQGIECD-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C=C(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoroacetamide](/img/structure/B562565.png)